REACTION_CXSMILES
|
[Cl-:1].[Ba+2:2].[Cl-].[S:4](=[O:8])(=[O:7])([OH:6])[OH:5]>O>[Cl-:1].[Ba+2:2].[Cl-:1].[S:4](=[O:6])(=[O:5])([OH:8])[OH:7].[S:4]([O-:8])([O-:7])(=[O:6])=[O:5].[Ba+2:2] |f:0.1.2,5.6.7,9.10|
|
Name
|
|
Quantity
|
24.675 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ba+2].[Cl-]
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ion-exchanged
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
followed by the reaction in the same manner as in Example 1 at pH 5.8
|
Name
|
barium chloride
|
Type
|
product
|
Smiles
|
[Cl-].[Ba+2].[Cl-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.1 mol |
Name
|
sulfuric acid
|
Type
|
product
|
Smiles
|
S(O)(O)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.1 mol |
Name
|
barium sulfate
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ba+2]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl-:1].[Ba+2:2].[Cl-].[S:4](=[O:8])(=[O:7])([OH:6])[OH:5]>O>[Cl-:1].[Ba+2:2].[Cl-:1].[S:4](=[O:6])(=[O:5])([OH:8])[OH:7].[S:4]([O-:8])([O-:7])(=[O:6])=[O:5].[Ba+2:2] |f:0.1.2,5.6.7,9.10|
|
Name
|
|
Quantity
|
24.675 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ba+2].[Cl-]
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ion-exchanged
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
followed by the reaction in the same manner as in Example 1 at pH 5.8
|
Name
|
barium chloride
|
Type
|
product
|
Smiles
|
[Cl-].[Ba+2].[Cl-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.1 mol |
Name
|
sulfuric acid
|
Type
|
product
|
Smiles
|
S(O)(O)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.1 mol |
Name
|
barium sulfate
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ba+2]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl-:1].[Ba+2:2].[Cl-].[S:4](=[O:8])(=[O:7])([OH:6])[OH:5]>O>[Cl-:1].[Ba+2:2].[Cl-:1].[S:4](=[O:6])(=[O:5])([OH:8])[OH:7].[S:4]([O-:8])([O-:7])(=[O:6])=[O:5].[Ba+2:2] |f:0.1.2,5.6.7,9.10|
|
Name
|
|
Quantity
|
24.675 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ba+2].[Cl-]
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ion-exchanged
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
followed by the reaction in the same manner as in Example 1 at pH 5.8
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Ba+2].[Cl-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.1 mol |
Name
|
|
Type
|
product
|
Smiles
|
S(O)(O)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.1 mol |
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ba+2]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |